![molecular formula C15H16N6O2 B4969364 N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC) that is widely used in scientific research. ODQ has been shown to modulate a variety of physiological processes, including vascular tone, platelet function, and neurotransmitter release.
Applications De Recherche Scientifique
N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is commonly used as a research tool to investigate the role of sGC in various physiological processes. It has been shown to inhibit sGC activity in vitro and in vivo, leading to decreased levels of cyclic guanosine monophosphate (cGMP), a key second messenger involved in many signaling pathways. This compound has been used to study the role of sGC in vascular tone regulation, platelet function, and neurotransmitter release. It has also been used to investigate the effects of sGC activation on cell proliferation, apoptosis, and gene expression.
Mécanisme D'action
N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine inhibits sGC by binding to the heme group of the enzyme, preventing it from binding to and activating guanosine triphosphate (GTP). This results in decreased levels of cGMP, which in turn leads to decreased activation of downstream signaling pathways. This compound is highly selective for sGC and does not affect other heme-containing proteins such as cytochrome P450 enzymes.
Biochemical and Physiological Effects:
This compound has been shown to modulate a variety of physiological processes, including vascular tone, platelet function, and neurotransmitter release. Inhibition of sGC by this compound leads to decreased levels of cGMP, which can result in vasoconstriction, decreased platelet aggregation, and altered neurotransmitter release. This compound has also been shown to modulate cell proliferation, apoptosis, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in lab experiments is its high selectivity for sGC, which allows for specific modulation of cGMP signaling pathways. This compound is also relatively easy to synthesize and is commercially available from several suppliers. One limitation of using this compound is its potential for off-target effects, as it may bind to other heme-containing proteins in high concentrations. Additionally, the effects of this compound may be dependent on cell type and experimental conditions, which can make interpretation of results challenging.
Orientations Futures
Future research on N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine may focus on investigating its effects on specific physiological processes and disease states. For example, this compound has been shown to modulate angiogenesis and may have potential as a therapeutic agent for cancer. Additionally, this compound may have applications in the treatment of cardiovascular disease, as it has been shown to modulate vascular tone and platelet function. Further research may also focus on developing more selective sGC inhibitors or alternative methods for modulating cGMP signaling pathways.
Méthodes De Synthèse
N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can be synthesized by reacting 4-morpholino-1,2,5-oxadiazole-3-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate to yield this compound.
Propriétés
IUPAC Name |
N-benzyl-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-2-4-11(5-3-1)10-16-14-15(21-6-8-22-9-7-21)18-13-12(17-14)19-23-20-13/h1-5H,6-10H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJGXDMXSJASOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NON=C3N=C2NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-benzimidazol-2-yl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4969297.png)
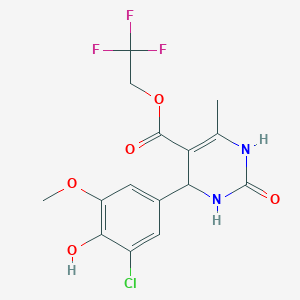
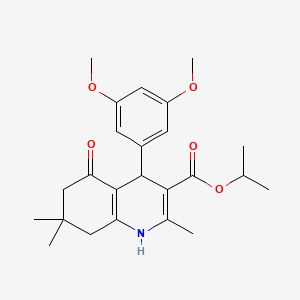
![N-benzyl-1-cyclobutyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4969323.png)
![ethyl 3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4969332.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4969337.png)
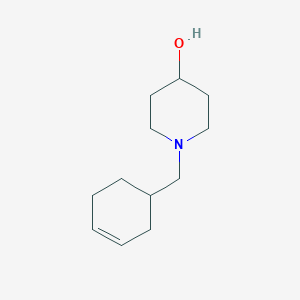
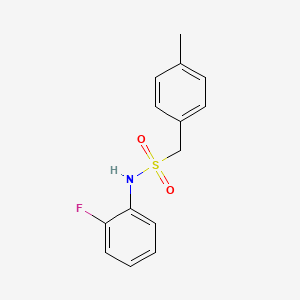
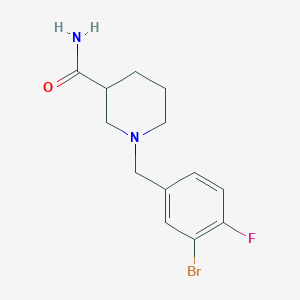

![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)
![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4969372.png)